3-[(Tert-butylcarbamoyl)amino]benzoic acid
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Overview
Description
3-[(Tert-butylcarbamoyl)amino]benzoic acid is a white crystalline powder known for its use as a derivative of 3-amino benzoic acid. It has the molecular formula C12H16N2O3 and a molecular weight of 236.271. This compound is also referred to as Boc-L-3-ABA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butylcarbamoyl)amino]benzoic acid typically involves the protection of the amino group in 3-amino benzoic acid with a tert-butyl carbamate group. This is achieved through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction, but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butylcarbamoyl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl carbamate group can be replaced by other nucleophiles.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield 3-amino benzoic acid.
Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Various substituted benzoic acids depending on the nucleophile used.
Hydrolysis: 3-amino benzoic acid.
Oxidation and Reduction: Products depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(Tert-butylcarbamoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the synthesis of peptides and proteins.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Tert-butylcarbamoyl)amino]benzoic acid involves its role as a protecting group. The tert-butyl carbamate group protects the amino group from unwanted reactions during synthesis. Upon completion of the desired reactions, the protecting group can be removed under specific conditions, revealing the free amino group for further functionalization.
Comparison with Similar Compounds
Similar Compounds
3-Amino benzoic acid: The parent compound without the tert-butyl carbamate group.
Methyl 3-[(tert-butoxycarbonyl)amino]benzoate: A methyl ester derivative.
N-(tert-Butoxycarbonyl)-3-bromoaniline: A brominated derivative.
Uniqueness
3-[(Tert-butylcarbamoyl)amino]benzoic acid is unique due to its specific protecting group, which provides stability and selectivity in synthetic reactions. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are crucial.
Properties
IUPAC Name |
3-(tert-butylcarbamoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)14-11(17)13-9-6-4-5-8(7-9)10(15)16/h4-7H,1-3H3,(H,15,16)(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDSQGPMOHWZSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC=CC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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